dTDP-3-amino-3,6-dideoxy-alpha-D-glucose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

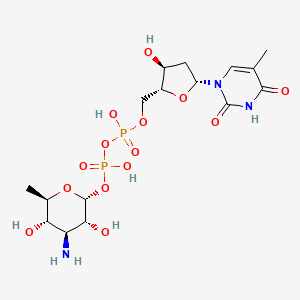

DTDP-3-amino-3,6-dideoxy-alpha-D-glucose is a dTDP-sugar having 3-amino-3,6-dideoxy-alpha-D-glucose as the sugar component. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-3-azaniumyl-3,6-dideoxy-alpha-D-glucose(1-).

科学研究应用

Biosynthesis Pathway

The biosynthesis of dTDP-3-amino-3,6-dideoxy-alpha-D-glucose involves several enzymatic steps:

- Activation of Glucose : The process begins with glucose-1-phosphate being activated by the enzyme RmlA (thymidylyltransferase) to form dTDP-D-glucose.

- Dehydration : This compound is then dehydrated by RmlB (4,6-dehydratase) to produce dTDP-4-keto-6-deoxy-D-glucose.

- Isomerization : The next step involves an isomerase (QdtA) that converts dTDP-4-keto-6-deoxy-D-glucose into dTDP-3-keto-6-deoxy-D-glucose.

- Amination : The aminotransferase QdtB catalyzes the addition of an amino group at the C-3' position to yield dTDP-Qui* p*3N.

- Acetylation : Finally, QdtC (an N-acetyltransferase) acetylates the product to form dTDP-Quip3NAc .

Applications in Microbiology

This compound is crucial for understanding bacterial pathogenicity and structure. It is a component of O-antigens in Gram-negative bacteria and contributes to the S-layer glycoproteins in Gram-positive bacteria. The presence of this compound in lipopolysaccharides enhances bacterial virulence by aiding in immune evasion and biofilm formation .

Case Study: Lipopolysaccharide O-antigens

Research has shown that derivatives of 3-amino-3,6-dideoxyhexoses are integral to the structure of lipopolysaccharides found in various pathogenic bacteria such as Escherichia coli and Salmonella species. These structures are essential for bacterial survival and interaction with host organisms .

Applications in Antibiotic Production

The biosynthetic pathways involving dTDP-Quip3NAc are also relevant for antibiotic synthesis. Many antibiotics derived from bacteria utilize this compound as a precursor for their glycosylation processes, which are critical for their biological activity .

Structural Studies

Recent structural analyses have provided insights into the mechanisms by which enzymes interact with dTDP-Quip3NAc during its biosynthesis. For instance, studies on QdtB revealed its role as an aminotransferase with a specific binding orientation for the substrate, which is crucial for its enzymatic function . Understanding these interactions can inform drug design strategies aimed at inhibiting bacterial growth.

Summary Table of Key Enzymes Involved in Biosynthesis

| Enzyme | Function | Product |

|---|---|---|

| RmlA | Thymidylyltransferase | dTDP-D-glucose |

| RmlB | 4,6-Dehydratase | dTDP-4-keto-6-deoxy-D-glucose |

| QdtA | Isomerase | dTDP-3-keto-6-deoxy-D-glucose |

| QdtB | Aminotransferase | dTDP-Qui* p*3N |

| QdtC | N-acetyltransferase | dTDP-Quip3NAc |

化学反应分析

RmlA and RmlB: Activation and Dehydration

-

RmlA catalyzes the transfer of thymidine monophosphate (dTMP) to glucose-1-phosphate, forming dTDP-D-glucose .

-

RmlB oxidizes the C4 hydroxyl group of dTDP-D-glucose, generating dTDP-4-keto-6-deoxy-D-glucose via NAD⁺-dependent dehydration .

QdtA: Isomerization of the Keto Group

-

The isomerase shifts the keto group from C4 to C3, producing dTDP-3-keto-6-deoxy-D-glucose. This step distinguishes pathways for glucose (Quip3NAc) vs. galactose (Fucp3NAc) derivatives .

QdtB: Transamination at C3

-

QdtB transfers an amino group from L-glutamate to the C3 keto position, yielding dTDP-3-amino-3,6-dideoxy-α-D-glucose. NMR studies confirm the stereochemistry (α-anomer) and axial amino group .

Structural and Functional Validation

-

NMR Characterization :

-

Enzyme Homology :

Experimental Workflow

-

Cloning and Purification : ORFs from Thermoanaerobacterium thermosaccharolyticum were expressed in E. coli BL21(DE3). Enzymes were purified via affinity chromatography .

-

HPLC Analysis : Reaction intermediates were separated using a C18 column (eluent: 50 mM NH₄HCO₃, pH 8.0) .

-

Kinetic Parameters :

Biological Significance

dTDP-3-amino-3,6-dideoxy-α-D-glucose serves as a precursor for:

-

S-layer Glycans : Critical for cell envelope integrity in T. thermosaccharolyticum .

-

Antibiotic Biosynthesis : Found in aminoglycosides (e.g., neomycin) and macrolides .

This pathway’s conservation across Gram-positive and Gram-negative bacteria highlights its evolutionary importance in microbial adaptation .

属性

分子式 |

C16H27N3O14P2 |

|---|---|

分子量 |

547.34 g/mol |

IUPAC 名称 |

[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C16H27N3O14P2/c1-6-4-19(16(24)18-14(6)23)10-3-8(20)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)11(17)12(21)7(2)30-15/h4,7-13,15,20-22H,3,5,17H2,1-2H3,(H,25,26)(H,27,28)(H,18,23,24)/t7-,8+,9-,10-,11+,12-,13-,15-/m1/s1 |

InChI 键 |

KVYJLJOGNUNRJK-HALQBZCBSA-N |

手性 SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |

规范 SMILES |

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。